2-Methylthieno[2,3-d]pyrimidin-4-ol
Description
Contextualization within Heterocyclic Chemistry and Fused Ring Systems
Heterocyclic chemistry, a major branch of organic chemistry, focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. These "heteroatoms," typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. When two or more rings share a pair of atoms, they form a fused ring system, creating a more complex and often more rigid molecular architecture.
The thienopyrimidine scaffold is a prime example of a fused heterocyclic system, comprising a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. nih.govresearchgate.net Thiophene is a five-membered ring with one sulfur atom, while pyrimidine is a six-membered ring with two nitrogen atoms. Depending on the points of fusion, three distinct isomers of thienopyrimidine can exist: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. nih.gov 2-Methylthieno[2,3-d]pyrimidin-4-ol belongs to the thieno[2,3-d]pyrimidine (B153573) class, which is structurally analogous to the purine (B94841) bases found in DNA and RNA. nih.govresearchgate.net This structural similarity is a key factor driving the interest in its therapeutic potential.
Overview of the Pharmacological and Chemical Significance of Thienopyrimidines
The thienopyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govresearchgate.net This versatility has led to the discovery of thienopyrimidine derivatives with a wide array of pharmacological activities. researchgate.netresearchgate.net
Extensive research has demonstrated that compounds based on this scaffold exhibit significant potential as:
Anticancer agents: Many thienopyrimidine derivatives have shown potent activity against various cancer cell lines. scirp.orgnih.gov They can act through different mechanisms, including the inhibition of kinases, which are enzymes that play a crucial role in cell signaling and growth. researchgate.netscilit.com
Anti-inflammatory agents: Several thienopyrimidine compounds have been identified as having potent anti-inflammatory properties. researchgate.netresearchgate.net
Antimicrobial agents: The scaffold has been a fruitful starting point for the development of new antibacterial, antifungal, and antiviral compounds. nih.govnih.gov
Central Nervous System (CNS) protective agents: Research has indicated the potential of thienopyrimidines in the treatment of neurological disorders. nih.govresearchgate.net
The chemical significance of thienopyrimidines lies in their synthetic accessibility and the ease with which their core structure can be modified. researchgate.net This allows chemists to create large libraries of derivatives with diverse substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency and selectivity.
Specific Research Focus on this compound Derivatives and Their Potential Applications
While the broader thienopyrimidine class has been extensively studied, derivatives of this compound are gaining increasing attention. The presence of the methyl group at the 2-position and the hydroxyl group at the 4-position (which can exist in its tautomeric keto form, thieno[2,3-d]pyrimidin-4(3H)-one) provides specific points for chemical modification, allowing for fine-tuning of the molecule's properties.
Recent research has focused on synthesizing and evaluating novel derivatives of this compound for various therapeutic applications. For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and shown to inhibit the proliferation of cancer cells. nih.gov In one study, a particular derivative demonstrated strong anti-proliferative effects against A549 lung cancer cell lines with a very low IC50 value, indicating high potency. nih.gov
Furthermore, the development of novel synthetic methods, such as one-pot reactions, has made the creation of diverse libraries of these derivatives more efficient. nih.gov This facilitates broader screening against a range of biological targets. The exploration of these derivatives as inhibitors of specific enzymes, such as phosphodiesterases (PDEs), is also an active area of research. researchgate.net For example, novel thieno[2,3-d]pyrimidines have been designed as potential inhibitors of PDE4, an enzyme implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.net
The following table summarizes some of the recent research on derivatives of the thieno[2,3-d]pyrimidine scaffold, highlighting the diverse potential applications.
| Derivative Class | Target/Application | Key Findings |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Anticancer (A549 and MCF-7 cells) | Compound 15 showed strong anti-proliferative activity against A549 cells with an IC50 of 0.94 μM. nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | Anticancer (MCF-7 and MDA-MB-231 cells) | Thienopyrimidine 3 was most toxic to MCF-7 cells, while ester 2 was most effective against MDA-MB-231 cells. mdpi.com |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3K Inhibitors (Anticancer) | Compounds IIIa and VIb showed good inhibitory activity against PI3Kβ and PI3Kγ. nih.gov |
| Thieno[2,3-d]pyrimidines with fused heterocyclic rings | PDE4 Inhibitors (Anti-inflammatory) | Several derivatives showed promising PDE4B inhibitory properties. researchgate.net |
| 4-Substituted 5,6,7,8-tetrahydrobenzo researchgate.netscilit.comthieno[2,3-d]pyrimidines | Microtubule Targeting Agents (Anticancer) | Compound 4 was highly potent in cell proliferation and microtubule depolymerization assays. nih.gov |
This focused research on this compound and its analogs underscores the significant potential of this specific chemical entity within the broader, pharmacologically important thienopyrimidine family. The continued exploration of its derivatives is poised to yield new lead compounds for the development of novel therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGLWUMMXGHFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364209 | |
| Record name | 2-methylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21582-51-4 | |
| Record name | 2-methylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylthieno 2,3 D Pyrimidin 4 Ol and Its Analogs
Historical Evolution of Thienopyrimidine Synthesis
The synthesis of thienopyrimidines, a class of fused heterocyclic compounds, has evolved significantly since its inception. Early methodologies often relied on multi-step procedures with harsh reaction conditions. The foundational approaches typically involved the construction of either the pyrimidine (B1678525) or the thiophene (B33073) ring onto a pre-existing partner ring. researchgate.netencyclopedia.pub A cornerstone in the history of thienopyrimidine synthesis is the utilization of 2-aminothiophene derivatives as key building blocks. sciforum.net The Gewald reaction, first described in the 1960s, became a pivotal method for accessing polysubstituted 2-aminothiophenes, which serve as versatile precursors for the subsequent annulation of the pyrimidine ring. sciforum.netnih.gov These initial routes, while effective, often required high temperatures and were limited in their substrate scope. Over time, research has focused on developing milder, more efficient, and diverse synthetic pathways, including the advent of microwave-assisted synthesis and multi-component reactions to improve yields and reduce reaction times. mdpi.com The strategic importance of the thienopyrimidine scaffold, particularly the thieno[2,3-d]pyrimidine (B153573) isomer, in medicinal chemistry has driven the continuous refinement of these synthetic strategies. sci-hub.senih.gov
Contemporary Approaches to Thieno[2,3-d]pyrimidin-4-ol Scaffold Construction
Modern synthetic strategies for constructing the thieno[2,3-d]pyrimidin-4-ol scaffold and its analogs are primarily centered on efficiency, diversity, and yield. The most prevalent contemporary approach involves building the pyrimidine ring onto a pre-functionalized thiophene core. encyclopedia.pubnih.gov However, alternative strategies, such as constructing the thiophene ring onto a pyrimidine precursor or employing multi-component reactions that assemble the bicyclic system in a single pot, have also been developed to offer alternative and powerful routes to these important heterocyclic systems.
Cyclization Reactions from Substituted Thiophenes
The most widely employed strategy for the synthesis of thieno[2,3-d]pyrimidines involves the cyclization of appropriately substituted thiophene precursors. nih.gov This approach benefits from the ready availability of 2-aminothiophene derivatives, which can be prepared through established methods like the Gewald reaction. nih.gov These thiophenes, typically bearing an amino group at the C-2 position and an electron-withdrawing group like an ester or nitrile at the C-3 position, are primed for cyclization with various one-carbon or three-atom synthons to form the fused pyrimidine ring.
A direct and common method for constructing the thieno[2,3-d]pyrimidin-4-one ring system is the condensation of a 2-aminothiophene-3-carboxylate or a related derivative with a formamidine (B1211174) precursor. sci-hub.se Refluxing 2-aminothiophene-3-carboxamide (B79593) with triethyl orthoformate or triethyl orthoacetate can yield the corresponding thieno[3,4-d]pyrimidine (B1628787). researchgate.net Similarly, 2-aminothiophene-3-carboxylate esters can be condensed with formamide (B127407), often at reflux, to produce the desired thieno[2,3-d]pyrimidin-4-one scaffold. sci-hub.semdpi.comnih.gov
For instance, Han et al. established a cyclocondensation reaction using the acetate (B1210297) salt of formamidine with 2-aminothiophene-3-carboxylate ester to obtain the target thieno[2,3-d]pyrimidin-4-one. sci-hub.se Another approach involves the use of chloroformamidine (B3279071) hydrochloride for the cyclization of 2-aminothiophene derivatives. core.ac.uk These methods are advantageous due to the commercial availability and simplicity of the reagents.
Table 1: Synthesis of Thienopyrimidin-4-ones using Formamidine Precursors
| Thiophene Precursor | Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene | Formamide | Reflux | Thienopyrimidinone derivative | Not specified | mdpi.com |
| 2-aminothiophene-3-carboxylate ester (II) | Formamidine acetate salt | NMP | Thieno[2,3-d] pyrimidine-4-one (P2) | Not specified | sci-hub.se |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Reflux, 18 h | 5,6,7,8-Tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4(3H)-one | 80% | nih.gov |
| 2-aminothiophene-3-carbonitrile | Formic acid / Formamide | Reflux | Thienotriazolopyrimidinone derivative | Good | researchgate.net |
Annulating, or fusing, the pyrimidine ring onto a thiophene nucleus is the most versatile and extensively documented route to thieno[2,3-d]pyrimidines. nih.gov This strategy typically starts with a 2-aminothiophene derivative bearing an electrophilic center, such as an ester or nitrile group, at the adjacent C-3 position. encyclopedia.pubnih.gov A wide variety of reagents can then be used to construct the pyrimidine ring.
One common pathway involves the reaction of 2-aminothiophene-3-carboxylates with isocyanates or isothiocyanates. researchgate.net This initially forms urea (B33335) or thiourea (B124793) intermediates, which then undergo base-catalyzed cyclization to afford thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogs. researchgate.netnih.gov For example, treatment of the (thio)ureidothiophene intermediate with sodium ethoxide in refluxing ethanol (B145695) leads to the fused pyrimidine ring in good yields. encyclopedia.pubnih.gov
Another approach involves the reaction of the aminothiophene ester with reagents like ethyl chloroformate to form a carbamate (B1207046) derivative. mdpi.com This intermediate can then be cyclized with an amine at high temperatures to yield dione (B5365651) derivatives. mdpi.com
Table 2: Annulation Strategies for Pyrimidine Ring Formation on a Thiophene Core
| Thiophene Precursor | Reagent(s) | Intermediate | Cyclization Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-ethoxycarbonylthiophene | Aryl isothiocyanate | Thienylthiourea | Alcoholic KOH, Reflux | 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | mdpi.com |
| Methyl 3-aminothiophene-2-carboxylate | Isocyanates/Isothiocyanates | Carbamide/Thiocarbamide | Alkaline treatment | Thieno[3,2-d]pyrimidinedione or 2-thioxopyrimidin-4-one | researchgate.net |
| 2-Amino-3-ethoxycarbonylthiophene | Ethyl chloroformate | Carbamate derivative | p-Chlorobenzylamine, 230-240°C | Thieno[2,3-d]pyrimidine-2,4-dione | mdpi.com |
| 2-Aminothiophene | 1,1'-Carbonyldiimidazole (CDI), then protected hydroxylamine | Hydroxyurea intermediate | Not specified | 3-Hydroxythieno[2,3-d]pyrimidin-2,4-dione | nih.gov |
Annulation of the Thiophene Nucleus onto Pyrimidine Ring Systems
While less common, the construction of the thiophene ring onto a pre-existing pyrimidine nucleus offers an alternative synthetic design. researchgate.netnih.gov This approach is valuable for creating substitution patterns that may be difficult to achieve through the more traditional thiophene-first strategy.
One notable method in this category is the Thorpe-Ziegler cyclization. encyclopedia.pubnih.gov This reaction typically starts with a pyrimidine derivative bearing a suitable side chain that can undergo intramolecular condensation to form the fused thiophene ring. For example, a six-membered ring with a mercaptocarbonitrile group can be used as a starting point for synthesizing thienopyrimidines. nih.gov
Another pathway starts from thiobarbituric acid. encyclopedia.pubnih.gov Deprotonation followed by reaction with phenyl isothiocyanate and subsequent addition of an alkyl bromoacetate (B1195939) can lead to a cyclocondensation that forms the thiophene ring fused to the original pyrimidine structure, yielding a thieno[3,4-d]pyrimidine derivative. encyclopedia.pubnih.gov
Multi-Component Reactions for Thienopyrimidine Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, saving time, resources, and improving atom economy. nih.gov In the context of thienopyrimidine synthesis, the most significant MCR is the Gewald reaction. nih.gov
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, typically in the presence of a base like morpholine (B109124). sciforum.netnih.govnih.gov While this reaction does not form the thienopyrimidine scaffold directly, it is a crucial MCR for preparing the key thiophene precursors in a highly efficient manner. nih.gov These precursors are then used in subsequent cyclization steps as described previously. For example, a one-pot reaction involving cyclohexanone, cyanoacetamide, and elemental sulfur can produce the 2-aminothiophene intermediate, which is then cyclized with an aldehyde to form the final thieno[2,3-d]pyrimidin-4-one derivative. nih.gov This sequential one-pot approach combines the efficiency of MCRs with traditional cyclization methods.
Advanced Synthetic Strategies for 2-Methylthieno[2,3-d]pyrimidin-4-ol Derivatives
The quest for more efficient and sustainable methods for the synthesis of complex molecules has led to the development of several advanced strategies. These methodologies, as applied to this compound and its analogs, offer significant advantages over classical synthetic routes.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling the synthesis of compounds that are difficult to obtain through conventional heating methods. The application of microwave irradiation in the synthesis of thieno[2,3-d]pyrimidine derivatives has been shown to be highly effective. For instance, the synthesis of novel 2,3-dihydro-4-pyridinones has been achieved with reaction times not exceeding 120 seconds under microwave irradiation using Montmorillonite K-10 as a catalyst. nih.govresearchgate.net
In a specific application for a related series of compounds, 23 different thieno[2,3-d]pyrimidines were obtained through a Dimroth rearrangement condensation with various anilines. The reactions were carried out in a microwave synthesizer for 1 hour, demonstrating a significant reduction in reaction time compared to conventional heating. atlantis-press.com While a dedicated protocol for this compound is not extensively detailed, the general conditions for related structures suggest that a mixture of the appropriate 2-aminothiophene precursor with a suitable cyclizing agent in a high-boiling point solvent or on a solid support under microwave irradiation would be a viable and efficient synthetic route.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thienopyrimidine Analogs
| Compound/Reaction Type | Microwave Conditions | Conventional Conditions | Yield (%) | Reference |
| Dihydropyridinones | 120 s, 800 W | Not specified | 17-28 | nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidines | 1 h | Not specified | Not specified | atlantis-press.com |
Green Chemistry Approaches in Thienopyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. In the context of thienopyrimidine synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources.
While specific green chemistry protocols for this compound are not extensively documented, the synthesis of related heterocyclic compounds provides a framework for potential applications. For example, the synthesis of quinazolinone derivatives has been successfully carried out using deep eutectic solvents (DESs) as green and eco-friendly media, replacing volatile organic compounds. researchgate.netnih.gov These DESs, often based on choline (B1196258) chloride, have been shown to be effective in combination with microwave and ultrasound-assisted synthesis. researchgate.net
Chemo-, Regio-, and Stereoselective Synthesis of Substituted Analogs
The biological activity of thieno[2,3-d]pyrimidine derivatives can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic core. Therefore, the development of synthetic methods that allow for the precise control of chemo-, regio-, and stereoselectivity is of paramount importance.
A convenient one-pot, two-step, three-component reaction has been established for the synthesis of novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives with good to high yields. nih.gov This method allows for the introduction of a wide range of substituents at the 2 and 3 positions of the pyrimidine ring. The synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones has also been reported, demonstrating the feasibility of introducing substituents at the 2- and 3-positions. nih.gov
The regioselective synthesis of substituted thieno[2,3-d]pyrimidines has been achieved through various strategies. For example, a parallel solution-phase synthesis has been developed to create a library of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines with four points of diversity. nih.gov This was accomplished by the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile, followed by derivatization at the C-4 position and the ester group at the 6-position. nih.gov The synthesis of a new series of thieno[2,3-d] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines has been designed, with their cytotoxicity screened against three cancer cell lines. nih.gov
While stereoselectivity is less commonly addressed in the synthesis of the core this compound, the introduction of chiral substituents can lead to stereoisomers with distinct biological activities. The development of stereoselective synthetic methods for such analogs remains an active area of research.
Table 2: Examples of Substituted this compound Analogs
| Substituent Position | Substituent Group | Synthetic Method | Reference |
| 2, 3 | Various aromatic and alkyl groups | One-pot, three-component reaction | nih.gov |
| 2-thio, 3 | Methylthio, various substituted groups | Multi-step synthesis | nih.gov |
| 2, 4, 6 | Methanamine, various functional groups | Parallel solution-phase synthesis | nih.gov |
Optimization of Reaction Conditions for Industrial Scalability and Efficiency
A study on the synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine, a close analog of the target compound, highlights the optimization of a three-step synthesis for industrial production. atlantis-press.com The process involves a condensation reaction, chlorination, and subsequent nucleophilic substitution, with a total yield of 54%. atlantis-press.com Optimization of such a process would involve a detailed study of each step, including:
Solvent Effects: Evaluating a range of solvents to find the optimal balance between reaction rate, yield, and ease of handling.
Catalyst Loading: Minimizing the amount of catalyst used without compromising the reaction efficiency.
Temperature and Pressure Profiles: Establishing the ideal temperature and pressure for each reaction step to maximize yield and minimize by-product formation.
Reaction Time: Reducing reaction times to increase throughput.
Work-up and Purification: Developing simple and efficient purification procedures to obtain the final product with high purity.
A one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones was developed from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and amines, which could be relevant for scalability. nih.gov The synthesis of various new thieno[2,3-d]pyrimidine derivatives has been reported, with some showing promising biological activities, indicating the importance of efficient and scalable synthetic routes. nih.govnih.gov
Table 3: Parameters for Optimization in the Synthesis of Thienopyrimidine Derivatives
| Parameter | Objective | Potential Impact |
| Solvent | Identify optimal solvent | Improved yield, reduced cost, better safety profile |
| Catalyst | Minimize loading | Reduced cost, easier purification |
| Temperature | Determine ideal range | Increased reaction rate, minimized by-products |
| Pressure | Optimize for specific reactions | Enhanced reaction rates, control of volatile reagents |
| Reaction Time | Minimize duration | Increased throughput, reduced energy consumption |
Chemical Reactivity and Derivatization of the 2 Methylthieno 2,3 D Pyrimidin 4 Ol Core
Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) C-4 Position
The hydroxyl group at the C-4 position of the pyrimidine ring is a key site for initiating nucleophilic substitution reactions. This typically involves a two-step process: activation of the hydroxyl group into a better leaving group, followed by displacement with a variety of nucleophiles.
The transformation of the 4-hydroxyl group into a 4-halo derivative, most commonly a 4-chloro group, is a fundamental and widely employed strategy for activating the C-4 position for subsequent nucleophilic attack. nih.govnih.gov The lactam-lactim tautomerism of the 4-hydroxypyrimidine (B43898) moiety favors the lactam form, necessitating the use of potent halogenating agents to achieve conversion.
Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this chlorination. nih.govnih.gov The reaction is typically carried out by heating the 2-methylthieno[2,3-d]pyrimidin-4-ol substrate in neat phosphorus oxychloride under reflux conditions. nih.gov The mechanism involves the initial phosphorylation of the hydroxyl group, which transforms it into an excellent leaving group, followed by the attack of a chloride ion.
This conversion to the 4-chloro derivative is a critical step, as the chlorine atom at this position is highly susceptible to nucleophilic displacement, thereby opening a gateway to a vast number of C-4 substituted analogues. nih.gov
Table 1: Halogenation of this compound
| Reagent | Product | Conditions | Reference |
|---|
The 4-chloro-2-methylthieno[2,3-d]pyrimidine (B1363383) intermediate is a highly valuable synthon for introducing a wide range of functional groups at the C-4 position. The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms facilitates the displacement of the chloro group by various nucleophiles.
Nitrogen Nucleophiles: A plethora of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and heterocyclic amines like morpholine (B109124) and piperazine (B1678402), have been successfully employed to generate 4-amino-substituted thieno[2,3-d]pyrimidines. nih.govresearchgate.net These reactions are often carried out in a suitable solvent such as isopropanol (B130326) or dimethylformamide (DMF), sometimes in the presence of a base to scavenge the liberated HCl. nih.gov For instance, reaction with various anilines leads to the formation of N-aryl-4-aminothieno[2,3-d]pyrimidines. scielo.br
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the 4-chloro substituent to yield the corresponding 4-alkoxy and 4-aryloxy derivatives. The reaction of 4-chlorothienopyrimidines with substituted methanols in the presence of a base like triethylamine (B128534) has been reported to produce 4-alkoxythieno[2,3-d]pyrimidines. scielo.br
Sulfur Nucleophiles: Thiolates are also effective nucleophiles for this transformation, leading to the formation of 4-(alkylthio)- or 4-(arylthio)thieno[2,3-d]pyrimidines. These sulfur-linked derivatives are of interest for their unique electronic and biological properties. nih.gov
Table 2: Examples of Nucleophilic Substitution at the C-4 Position
| Nucleophile | Resulting C-4 Substituent | Compound Class | References |
|---|---|---|---|
| Amines (e.g., anilines, morpholine) | -NR¹R² | 4-Aminothieno[2,3-d]pyrimidines | nih.govresearchgate.netscielo.br |
| Alcohols/Phenols | -OR | 4-Alkoxy/Aryloxythieno[2,3-d]pyrimidines | scielo.br |
| Thiols | -SR | 4-(Alkyl/Aryl)thiothieno[2,3-d]pyrimidines | nih.gov |
Electrophilic Substitution Reactions on the Thiophene (B33073) Ring
While the pyrimidine ring is electron-deficient, the fused thiophene ring retains its electron-rich character and is susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating effect of the thiophene sulfur atom and the influence of the fused pyrimidine ring.
Research on related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown that electrophilic substitution, such as nitration, can occur on the thiophene ring. scienceweb.uz Specifically, nitration using a nitrating mixture (concentrated H₂SO₄ and HNO₃) can lead to the substitution of a methyl group at the C-5 position with a nitro group, a reaction known as ipso-substitution. scienceweb.uz This indicates that positions C-5 and C-6 of the thiophene ring are reactive towards electrophiles. The presence of substituents on the pyrimidine ring can influence the outcome of these reactions, sometimes leading to oxidation of alkyl groups on the thiophene ring instead of substitution. scienceweb.uz
Functionalization of the Pyrimidine Ring System
Beyond the C-4 position, other sites on the pyrimidine ring can be functionalized. The nitrogen atom at the N-3 position can undergo alkylation. For example, in related thieno[2,3-d]pyrimidin-4(3H)-ones, treatment with an alkyl halide such as methyl iodide in the presence of a base like sodium hydroxide (B78521) results in the formation of the N-3-methyl derivative. scienceweb.uz Such modifications can significantly alter the molecule's properties and reactivity. For instance, the presence of a substituent at N-3 was found to direct the outcome of nitration reactions towards oxidation of a C-5 methyl group rather than ipso-substitution. scienceweb.uz
Modifications at the 2-Methyl Substituent
The methyl group at the C-2 position is generally less reactive than other sites on the heterocyclic core. Studies have shown that attempts to oxidize the 2-methyl group using a nitrating mixture were unsuccessful, even with an excess of the reagent and prolonged reaction times. scienceweb.uz This suggests a notable stability of the C-2 methyl group towards certain oxidative conditions, and electrophilic ipso-substitution at this position was not observed. scienceweb.uz However, the synthesis of various 2-substituted thieno[2,3-d]pyrimidines is often achieved by starting with different precursors in the initial cyclization step rather than by direct modification of the 2-methyl group. nih.gov
Heterocyclic Annulation and Fused Ring System Formation
The thieno[2,3-d]pyrimidine (B153573) core can serve as a foundation for the construction of more complex, polycyclic heterocyclic systems. This can be achieved by using bifunctional reagents that react with two sites on the thieno[2,3-d]pyrimidine nucleus or by designing precursors that incorporate additional reactive functionalities.
For example, derivatives of thieno[2,3-d]pyrimidines have been used to synthesize fused systems like triazolo-thieno[2,3-d]pyrimidines. researchgate.net The reactivity of the thieno[2,3-d]pyrimidin-4-one moiety with various reagents can lead to the annulation of new heterocyclic rings, such as thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine systems in related fused pyrimidinones. researchgate.net These strategies expand the structural diversity of compounds derived from the core scaffold, leading to novel chemical entities with unique three-dimensional structures.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
The strategic functionalization of the this compound core is pivotal for the development of novel derivatives with significant applications in medicinal chemistry. nih.govnih.gov Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for creating carbon-carbon (C-C) and carbon-heteroatom bonds, enabling extensive structural modifications to the thieno[2,3-d]pyrimidine scaffold. nih.govrsc.org These reactions typically require the conversion of the hydroxyl group at the C-4 position into a more reactive leaving group, such as a halide (e.g., chloride) or a triflate. The chlorination of thieno[2,3-d]pyrimidin-4-one precursors using reagents like phosphorus oxychloride (POCl₃) is a common method to generate the key 4-chloro-thieno[2,3-d]pyrimidine intermediate, which is a versatile substrate for various coupling reactions. nih.govijacskros.com Similarly, halogenation of the thiophene ring provides another handle for palladium-catalyzed modifications.
Key palladium-catalyzed reactions employed for the derivatization of the thienopyrimidine core include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These methodologies allow for the introduction of a wide array of substituents, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. nih.govnih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate. nih.gov This reaction has been effectively applied to thienopyrimidine systems to introduce aryl and heteroaryl moieties. For instance, in a study on the related 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold, various arylboronic acids were successfully coupled with a 6-bromo-thienopyrimidinone derivative. nih.govrsc.org The reactions were typically carried out using a palladium catalyst such as Pd(dppf)Cl₂ in the presence of a base like potassium carbonate (K₂CO₃) in a dioxane/water solvent system at elevated temperatures, affording the desired products in moderate to excellent yields. nih.gov Similarly, Suzuki coupling has been used to functionalize the 2-position of a 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine core with a (pyridin-4-yl)boronic acid, demonstrating the reaction's utility on the core structure. nih.gov
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is instrumental in introducing alkynyl groups, which can serve as important pharmacophores or as handles for further synthetic transformations. The Sonogashira reaction has been successfully performed on halogenated thienopyrimidine cores. nih.govrsc.org Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and a base like triethylamine (Et₃N) in a solvent such as dimethylformamide (DMF). nih.govnih.gov These conditions have been applied to couple various terminal alkynes with bromo-substituted thienopyrimidines, yielding the corresponding alkynylated products. nih.govrsc.org
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance in medicinal chemistry for synthesizing aryl amines, which are prevalent in many biologically active molecules. wikipedia.org The development of specialized ligands has greatly expanded the scope of this reaction. organic-chemistry.org On the thienopyrimidine scaffold, Buchwald-Hartwig amination has been used to introduce a variety of amine-containing substituents. nih.govrsc.org For example, the coupling of a 6-bromo-thienopyrimidinone with different cyclic and acyclic amines was achieved using a palladium catalyst system composed of Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like Xantphos, with cesium carbonate (Cs₂CO₃) as the base in dioxane solvent. nih.gov
The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions performed on thienopyrimidine scaffolds.
Structure Activity Relationship Sar and Structural Modification Strategies for Biological Activity
Elucidation of Key Pharmacophoric Features within the 2-Methylthieno[2,3-d]pyrimidin-4-ol Scaffold
The biological activity of the this compound scaffold is intrinsically linked to its key pharmacophoric features. The fused thienopyrimidine core serves as a rigid framework, positioning essential interacting moieties in a defined spatial orientation. The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while the hydroxyl group at the C-4 position can function as both a hydrogen bond donor and acceptor. The methyl group at the C-2 position contributes to the lipophilicity and steric profile of the molecule.
The thieno[2,3-d]pyrimidine (B153573) nucleus is considered a bioisostere of quinazoline (B50416) and purine (B94841) bases, which may explain its ability to interact with biological targets such as kinases. nih.govnih.gov The general synthesis of thieno[2,3-d]pyrimidine derivatives often involves building the pyrimidine ring onto a pre-existing thiophene (B33073) ring or vice versa. ekb.egresearchgate.net
Impact of Substituents on Biological Profiles
A study on thieno[2,3-d]pyrimidine derivatives as atypical protein kinase C inhibitors revealed that modifications directed toward the solvent-exposed region of the binding pocket could enhance potency. nih.gov This suggests that the thiophene ring and its substituents play a crucial role in the molecule's orientation within the active site of a target enzyme.
The C-2 position of the pyrimidine ring is a critical site for structural modification, with substituents at this position significantly influencing the biological profile of thieno[2,3-d]pyrimidine analogs. The replacement of the methyl group in this compound with other alkyl or aryl groups can lead to substantial changes in activity. For example, the introduction of an aromatic ring at the C-2 position has been shown to be a requisite for high enzyme inhibitory activity in certain studies. sci-hub.se
Interestingly, compounds bearing five-membered aromatic rings, such as thiophene and thiazole, at the C-2 position have demonstrated stronger inhibitory activity compared to those with six-membered aromatic rings. sci-hub.se In some cases, the introduction of a trichloromethyl group at this position has also been explored. nih.gov The nature of the substituent at C-2 can affect the molecule's binding affinity, selectivity, and pharmacokinetic properties.
The C-4 position of the pyrimidine ring is a key determinant of the biological activity of thieno[2,3-d]pyrimidine derivatives. The hydroxyl group in this compound can be replaced with various other functional groups to modulate activity. The synthesis of many thienopyrimidine derivatives proceeds through a thienopyrimidin-4-one intermediate, allowing for diverse functionalization at this position. nih.gov
The introduction of an amino group at the C-4 position is a common strategy, and further substitution on this amino group can fine-tune the biological effects. mdpi.com For example, the incorporation of secondary amines like morpholine (B109124) and N-methyl piperazine (B1678402) has been shown to increase activity in certain contexts. nih.gov However, introducing a spacer between the thienopyrimidine core and an amino substituent at C-4 can lead to a decrease in antiproliferative activity. nih.gov The replacement of the pyrimidine ring with a pyridine (B92270) ring, altering the C-4 position's environment, has been shown to cause a dramatic loss of potency in some kinase inhibitors. nih.gov
Table 1: Impact of C-4 Substitutions on Biological Activity
| C-4 Substituent | General Effect on Activity | Reference |
| Hydroxyl/Keto | Common synthetic precursor, activity varies. nih.gov | nih.gov |
| Amino | Often enhances activity, allows for further substitution. mdpi.com | mdpi.com |
| Substituted Amino | Can increase or decrease activity depending on the substituent. nih.gov | nih.gov |
| Morpholine | Generally increases activity. nih.govnih.gov | nih.govnih.gov |
| N-methyl piperazine | Can enhance activity. nih.gov | nih.gov |
Isosteric and Bioisosteric Replacements in this compound Analogs
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds. In the context of this compound, the thieno[2,3-d]pyrimidine scaffold itself is a bioisostere of purine. nih.gov This inherent similarity to endogenous molecules is a key factor in its biological activity.
Further modifications can be made to the scaffold. For instance, the thiophene ring can be replaced with other five-membered heterocycles to explore different electronic and steric properties. sci-hub.se The replacement of a pyrrole (B145914) ring with a thiophene ring in related compounds has been shown to increase the ring size, more closely mimicking the 6-6 fused pteridine (B1203161) ring system of natural folate cofactors. nih.gov This highlights the potential for scaffold hopping to discover novel analogs with improved properties.
The pyrimidine ring can also be a target for bioisosteric replacement. As mentioned earlier, replacing the pyrimidine with a pyridine ring led to a significant loss of activity in one study, indicating the importance of the nitrogen atoms at positions 1 and 3 for certain biological targets. nih.gov
Conformational Analysis and its Correlation with Observed Biological Activity
The three-dimensional conformation of this compound and its analogs is crucial for their interaction with biological macromolecules. The fused ring system imparts a degree of rigidity to the core structure. However, the substituents on the thiophene and pyrimidine rings can adopt different conformations, which can influence binding affinity.
For example, hindering the free rotation of residues attached to the pyrimidine ring has been shown to affect anticancer activity. mdpi.com The orientation of substituents relative to the core scaffold can determine whether they can form favorable interactions within a binding pocket or lead to steric clashes. While specific conformational analysis data for this compound is limited in the reviewed literature, the general principles of conformational restriction and its impact on activity are well-established for this class of compounds. The crystal structure of related thieno[2,3-d]pyrimidine inhibitors bound to their target proteins has shown the tricyclic core buried deep in a lipophilic pocket with side chains projecting towards the solvent. nih.gov This provides a model for how this compound might orient itself within a similar binding site.
Rational Design Principles for Enhanced Potency and Selectivity
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the naturally occurring purine base adenine (B156593), is a cornerstone in medicinal chemistry for developing targeted therapeutic agents. sci-hub.senih.gov The rational design of derivatives, including analogs of this compound, is a strategic process aimed at optimizing their interaction with specific biological targets to enhance potency and selectivity. This involves targeted structural modifications based on an understanding of the structure-activity relationships (SAR) and the topology of the target's binding site.
A primary strategy in the rational design of thieno[2,3-d]pyrimidine derivatives involves modifying key positions on the heterocyclic core to improve binding affinity and selectivity for target enzymes, such as protein kinases. nih.govnih.gov For instance, in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), particularly drug-resistant mutants like EGFRL858R/T790M, the thieno[2,3-d]pyrimidine core serves as a scaffold to position functional groups that interact with the kinase's active site. nih.gov
One successful approach has been the introduction of a 4-anilino moiety, which orients the molecule within the ATP-binding pocket of the kinase. The substituents on this aniline (B41778) ring are critical for potency and selectivity. For example, the addition of an acrylamide (B121943) group to the aniline ring allows for the formation of a covalent bond with a cysteine residue (Cys797) in the EGFR active site, a hallmark of third-generation EGFR inhibitors. This covalent interaction significantly increases the potency and duration of action.
Furthermore, modifications at the 2-position and on the thiophene ring of the thieno[2,3-d]pyrimidine system are crucial for fine-tuning the molecule's properties. In the context of Phosphatidylinositol 3-kinase (PI3K) inhibitors, SAR studies have revealed that introducing aryl groups at the 2-position and a morpholine group at the 4-position can lead to potent and selective inhibitors. nih.gov The morpholine group, in particular, is often employed to enhance aqueous solubility and form favorable interactions within the binding site. nih.gov
Detailed SAR studies have provided guiding principles for these modifications. For example, research has shown that for certain anticancer applications, a methyl group at position 5 and a hydrogen at position 6 of the thieno[2,3-d]pyrimidine core are essential for inhibitory activity. sci-hub.se Consequently, rational design efforts have focused on introducing various substituents at other positions while keeping these key features intact. sci-hub.se
The following tables summarize the findings from various studies, illustrating the impact of specific structural modifications on the biological activity of thieno[2,3-d]pyrimidine derivatives.
Table 1: SAR of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound | R Group (at position 4 of pyrimidine) | Target | IC₅₀ (nM) | Selectivity for EGFRWT | Reference |
|---|---|---|---|---|---|
| B1 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine attached to an aniline moiety | EGFRL858R/T790M | 13 | >76-fold | nih.gov |
| Olmutinib | Aniline derivative with an acrylamide group | EGFRL858R/T790M | 7.3 | >13-fold | nih.gov |
| AZD9291 (Osimertinib) | Aniline derivative with an acrylamide group | EGFRL858R/T790M | 12.9 | >100-fold | nih.gov |
This table showcases the rational design of thieno[3,2-d]pyrimidine (B1254671) derivatives, a closely related isomer, as selective EGFR inhibitors. Compound B1 demonstrates high potency against the mutant EGFR while maintaining significant selectivity over the wild-type (WT) form. nih.gov
Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives as PI3K Inhibitors
| Compound | R Group (at position 2 of thiophene) | R' Group (at position 4 of pyrimidine) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
|---|---|---|---|---|---|
| IIIa | 3-hydroxyphenyl | Morpholine | 62 | 70 | nih.gov |
| VIb | 3-hydroxyphenyl | Morpholine | 72 | 84 | nih.gov |
This table illustrates the effect of substitutions on the thieno[2,3-d]pyrimidine scaffold for PI3K inhibition. The presence of a 3-hydroxyphenyl group at the 2-position and a morpholine at the 4-position results in significant inhibitory activity against PI3K isoforms β and γ. nih.gov
Table 3: SAR of Thieno[2,3-d]pyrimidine Derivatives against Breast Cancer Cell Lines
| Compound | R Group (at position 2 of thiophene) | R' Group (at position 4 of pyrimidine) | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Compound 2 | -CH₂COOEt | -NH₂ | MDA-MB-231 | 52.56 | mdpi.com |
| Compound 4 | -CH₂CH₃ | -NH₂ | MDA-MB-231 | 62.86 | mdpi.com |
| Cisplatin (Control) | N/A | N/A | MDA-MB-231 | 12.5 | mdpi.com |
This table demonstrates the anti-proliferative activity of 2- and 4-substituted thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The nature of the alkyl substituent at the 2-position influences the cytotoxic potency. mdpi.com
The principle of bioisosteric replacement is also frequently applied. For example, replacing a phenyl ring with a pyridine ring or other heterocyclic systems can modulate the compound's electronic properties, solubility, and metabolic stability, leading to improved potency and a better pharmacological profile. scielo.brscielo.br The ultimate goal of these rational design strategies is to develop drug candidates that are not only highly potent against their intended target but also highly selective, thereby minimizing off-target effects.
Mechanistic Investigations of Biological Activities of 2 Methylthieno 2,3 D Pyrimidin 4 Ol Derivatives
Enzyme Inhibition and Receptor Modulation Mechanisms
The therapeutic potential of thieno[2,3-d]pyrimidine (B153573) derivatives is largely attributed to their role as inhibitors of key enzymes and modulators of receptor activity. Their structural similarity to endogenous molecules like adenine (B156593) allows them to compete for binding sites on a range of proteins, disrupting pathways involved in cell proliferation, inflammation, and nociception. spandidos-publications.comresearchgate.net
Kinase Inhibition Pathways (e.g., PI3K, mTOR, EGFR, Mnk, ROCK)
Protein kinases are a major class of enzymes targeted by thieno[2,3-d]pyrimidine derivatives due to their central role in cell signaling and the frequent dysregulation of their activity in diseases like cancer. nih.gov
Phosphoinositide 3-Kinase (PI3K) and mTOR: The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. bohrium.comfrontiersin.org Several thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K isoforms. For instance, a series of derivatives designed through a scaffold hopping strategy yielded compounds with nanomolar potency against PI3Kδ, an isoform critical for B-cell development. researchgate.net One promising compound from this series demonstrated antiproliferative activity by causing cell cycle arrest and inducing apoptosis in B-cell lymphoma cell lines. researchgate.netresearchgate.net Other studies have focused on designing morpholine-based thieno[2,3-d]pyrimidine derivatives that show inhibitory activity against various PI3K isoforms (α, β, γ). bohrium.com The thienopyrimidine core is also found in dual PI3K/mTOR inhibitors, highlighting the scaffold's utility in targeting multiple nodes within this critical pathway. frontiersin.org
Rho-associated Coiled-coil Kinase (ROCK): ROCKs are key regulators of the actin cytoskeleton and are involved in cell morphology, migration, and contraction. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of potent ROCK inhibitors. The most active compound, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) , exhibited exceptional potency against both ROCK I and ROCK II. researchgate.net Mechanistically, this compound was shown to reduce the phosphorylation of downstream ROCK signaling proteins, leading to observable changes in cell morphology and a reduction in cell migration in vitro. researchgate.net
Other Kinase Targets (EGFR, FAK, FLT3, VEGFR-2): The thienopyrimidine scaffold has been successfully employed to target other important kinases. Some derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in several cancers. nih.gov In one study, certain 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives exhibited higher activity against cancer cell lines than the established EGFR inhibitor Gefitinib. nih.gov Other research has led to the development of dual inhibitors targeting Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are implicated in cancer progression and drug resistance. mdpi.com Furthermore, derivatives have been specifically designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis. nih.gov
| Derivative/Compound | Target Kinase(s) | Potency (IC₅₀) | Research Finding |
| Compound 6 (thienopyrimidine) | PI3Kδ | 14.5 nM | Potent and selective PI3Kδ inhibitor; shows antiproliferative activity in B-cell lymphoma cells. researchgate.net |
| Compound 8k | ROCK I / ROCK II | 0.004 µM / 0.001 µM | A potent dual inhibitor that reduces phosphorylation of downstream targets and inhibits cell migration. researchgate.net |
| Compound 26 (thieno[3,2-d]pyrimidine) | FAK / FLT3 | - | Dual inhibitor effective against drug-resistant FLT3 mutants; reduces tumor growth and metastasis in vivo. mdpi.com |
| Compound 17f | VEGFR-2 | 0.06 µM | Potent VEGFR-2 inhibitor with high cytotoxic activity against HCT-116 and HepG2 cancer cell lines. nih.gov |
| Various Morpholine (B109124) Derivatives | PI3K (α, β, γ) | - | Designed as anti-PI3K agents with cytotoxic activities against breast cancer cell lines. bohrium.com |
Other Enzyme Targets and Their Kinetic Characterization
The structural diversity of thieno[2,3-d]pyrimidine derivatives allows them to inhibit other classes of enzymes beyond kinases.
D-dopachrome (B1263922) Tautomerase (MIF2): The cytokine D-dopachrome tautomerase (also known as MIF2) is implicated in cancer cell proliferation. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d , was identified as a potent and selective inhibitor of MIF2's tautomerase activity, with an IC₅₀ of 1.0 μM. Mechanistic studies showed that this inhibition leads to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, resulting in cell cycle arrest and suppressed proliferation of non-small cell lung cancer cells in both 2D and 3D culture models.
Helicobacter pylori Respiratory Complex I: In the search for narrow-spectrum antibiotics, two thieno[2,3-d]pyrimidine compounds were found to selectively inhibit H. pylori. Mode-of-action studies revealed that these compounds target the bacterial respiratory complex I. Whole-genome sequencing of resistant mutants identified mutations in the NuoD subunit of the complex. A homology model of the NuoB-NuoD binding interface was used to rationalize the structure-activity relationship and guide further optimization, validating this interface as a viable target for developing novel agents against H. pylori.
Antimicrobial Action Mechanisms
Thieno[2,3-d]pyrimidine derivatives exhibit a broad range of antimicrobial activities, attributed to their structural resemblance to purines, which are essential for nucleic acid synthesis and cellular metabolism in microorganisms. researchgate.net
Antibacterial and Antifungal Mechanisms
Numerous studies have reported the antibacterial and antifungal properties of thieno[2,3-d]pyrimidines and their fused heterocyclic variants, such as triazolothienopyrimidines. These compounds have shown activity against a spectrum of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli), as well as various fungal strains.
While the precise mechanism of action is often not fully elucidated, some pathways have been proposed. One potential mechanism involves the inhibition of DNA gyrase, where the inhibitor molecule traps the gyrase-DNA complex, inducing oxidative damage and preventing DNA replication. A more defined mechanism was identified for certain derivatives against H. pylori, where they act by inhibiting the NuoD subunit of the respiratory complex I, as detailed previously. Another study identified a thieno[2,3-d]pyrimidinedione derivative with potent activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE, although its specific molecular target remains under investigation.
| Compound/Series | Target Organism(s) | Proposed/Identified Mechanism |
| Thienopyrimidine Hits | Helicobacter pylori | Inhibition of respiratory complex I (NuoD subunit). |
| Compound 2 (thieno[2,3-d]pyrimidinedione) | Gram-positive bacteria (MRSA, VRSA, VRE) | Mechanism unknown, but potent activity observed. |
| Various Thienopyrimidines | Bacteria | Potential inhibition of DNA gyrase. |
| Compounds 3b, 4b, 5c | B. cereus, S. aureus, P. aruginose, E. coli | Mechanism not specified; showed remarkable antibacterial activity. |
Antiviral Mechanisms
The antiviral properties of thieno[2,3-d]pyrimidine derivatives, particularly nucleoside analogues, have been explored against several viruses. nih.gov
Anti-HIV Mechanisms: Thienopyrimidine derivatives have been shown to inhibit HIV-1 replication through multiple mechanisms. One thienopyrimidinone derivative was found to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by occupying the interface between the p66 ribonuclease H (RNase H) domain and the p51 thumb of the HIV reverse transcriptase enzyme, inducing a conformational change that is incompatible with catalysis. A closely related isomer, a thieno[3,4-d]pyrimidine (B1628787), was shown to inhibit HIV-1 transcription by upregulating the expression of Retinoblastoma Binding Protein 4 (RbAp48) and modulating the NF-κB pathway, which in turn reduces the activity of the viral long terminal repeat (LTR) promoter.
Anti-Herpes Simplex Virus (HSV) Mechanisms: Nucleoside analogues of thieno[2,3-d]pyrimidine have demonstrated activity against Herpes Simplex Virus type-1 (HSV-1). While the exact mechanism for these specific compounds was not detailed, related spiropyrimidinone derivatives have been studied more closely against HSV-2. One such compound was found to inhibit the virus primarily at the viral adsorption stage, suggesting it acts as an entry inhibitor, potentially by interacting with the herpes virus entry mediator (HVEM). This compound also reduced viral multiplication and was shown to modulate the apoptotic pathway via caspase-3 protein expression.
Anti-mycobacterial Activity Pathways
Thieno[2,3-d]pyrimidin-4-one compounds have been identified as possessing significant anti-mycobacterial properties. wipo.int Research has pointed to the inhibition of cytochrome bd oxidase as a key mechanism of action for some thienopyrimidine derivatives against Mycobacterium tuberculosis. nih.gov Specifically, thieno[3,2-d]pyrimidin-4-amines have been shown to inhibit this crucial respiratory enzyme. nih.gov The inhibition of cytochrome bd oxidase disrupts the bacterium's energy metabolism, leading to a bactericidal effect.
A study focusing on thieno[3,2-d]pyrimidin-4-amines reported the initial structure-activity relationship (SAR) of 13 compounds against three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and a clinical isolate, Mycobacterium tuberculosis N0145. nih.gov The activity of these compounds was assessed using an ATP depletion assay, both with and without the presence of a cytochrome bcc:aa3 inhibitor (QcrB), Q203. nih.gov Notably, all tested compounds demonstrated activity against M. bovis BCG and the M. tuberculosis strains. nih.gov
One of the most active compounds identified was N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19), which exhibited ATP IC50 values ranging from 6 to 18 µM against all strains when co-administered with Q203. nih.gov This suggests a synergistic or additive effect when both components of the respiratory chain are targeted. The data underscores the potential of this scaffold as a chemical probe for investigating the function of mycobacterial cytochrome bd under various physiological conditions. nih.gov
| Compound | Target | Activity (IC50) | Mycobacterial Strain | Reference |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) | Cytochrome bd oxidase | 6-18 µM (ATP depletion) | M. bovis BCG, M. tuberculosis H37Rv, M. tuberculosis N0145 | nih.gov |
Anti-inflammatory and Analgesic Pathways
Derivatives of 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated significant analgesic and anti-inflammatory activities. nih.gov The analgesic effects are believed to be mediated through the inhibition of peripheral pain pathways, while the anti-inflammatory action is linked to the suppression of inflammatory mediators.
In one study, several compounds from this series were evaluated for their analgesic and anti-inflammatory properties. nih.gov Compounds 6-9 showed more potent analgesic activity compared to other tested compounds in the series. nih.gov Furthermore, compounds 8 and 9 exhibited anti-inflammatory activity comparable to the standard reference drug, diclofenac. nih.gov This suggests that specific substitutions on the thieno[2,3-d]pyrimidine core are crucial for enhancing these activities. The bioisosteric replacement of the benzene (B151609) ring in quinazolines with a thiophene (B33073) ring in these compounds is a key design element contributing to their pharmacological profile. nih.gov
Cellular and Molecular Responses to 2-Methylthieno[2,3-d]pyrimidin-4-ol Analogs
Cell Cycle Regulation and Apoptosis Induction
Thieno[2,3-d]pyrimidine derivatives have been shown to exert anti-proliferative effects on cancer cells by modulating the cell cycle and inducing apoptosis. mdpi.comnih.gov The mechanisms often involve the regulation of key proteins that control cell cycle progression and programmed cell death.
For instance, certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have been found to cause cell cycle arrest at different phases depending on the cancer cell line. mdpi.com In estrogen receptor (ER)-positive MCF-7 breast cancer cells, these compounds induced a G1 phase arrest. mdpi.com In contrast, in the triple-negative MDA-MB-231 breast cancer cells, the same compounds caused a G2/M phase arrest. mdpi.com This differential effect highlights the complexity of the cellular response and suggests that the mechanism may be dependent on the specific genetic background of the cancer cells.
Furthermore, some 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been shown to induce apoptosis in non-small cell lung cancer (A549) cells. nih.gov One particular compound, compound 15, was observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2 in a dose-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, ultimately leading to the activation of caspases and cell death. nih.gov
| Compound | Cell Line | Effect | Mechanism | Reference |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7 | G1 phase arrest | Not specified | mdpi.com |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidines | MDA-MB-231 | G2/M phase arrest | Not specified | mdpi.com |
| Compound 15 (a 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one) | A549 | Apoptosis induction | Increased Bax/Bcl-2 ratio | nih.gov |
Effects on Cell Morphology and Migration
The influence of this compound analogs on cell morphology and migration is an emerging area of research. While direct studies on this compound are limited, related thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells in both 2D and 3D cell cultures. nih.gov This suppression of proliferation is often associated with changes in cell morphology and a reduction in migratory capacity. The underlying mechanism for this effect was linked to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and motility. nih.gov
Specific Target Binding and Ligand-Receptor Interactions
The biological activities of thieno[2,3-d]pyrimidine derivatives are intrinsically linked to their ability to bind to specific molecular targets. Several studies have focused on elucidating these ligand-receptor interactions.
One area of investigation has been the serotonin (B10506) 5-HT3 receptor. nih.gov New thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their binding affinity to cortical 5-HT3 receptors. nih.gov Among these, 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine (compound 32) was identified as a potent ligand with a Ki value of 67 nM. nih.gov This compound acts as a competitive antagonist of the 5-HT3 receptor function. nih.gov Modeling and docking studies have been employed to analyze the binding interactions of this ligand with the 5-HT3A receptor, providing insights into the structural requirements for high-affinity binding. nih.gov
Another important target for thieno[2,3-d]pyrimidine derivatives is the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. atlantis-press.com Thienopyrimidine derivatives have been shown to be potent inhibitors of PI3Kα. atlantis-press.com The development of selective PI3K inhibitors based on the thieno[2,3-d]pyrimidine scaffold, such as GDC-0941, highlights the therapeutic potential of targeting this pathway. atlantis-press.com
Furthermore, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of D-dopachrome tautomerase (D-DT or MIF2), a cytokine involved in cancer. nih.gov This inhibitor, compound 5d, exhibited an IC50 of 1.0 µM for MIF2 tautomerase activity with high selectivity over the related macrophage migration inhibitory factor (MIF). nih.gov This discovery points to MIF2 as a potential drug target in cancer treatment and showcases the versatility of the thieno[2,3-d]pyrimidine scaffold in targeting diverse protein families. nih.gov
| Compound/Derivative | Target | Binding Affinity/Activity | Reference |
| 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine | 5-HT3 Receptor | Ki = 67 nM | nih.gov |
| Thienopyrimidine derivatives (e.g., GDC-0941) | PI3Kα | Potent inhibition | atlantis-press.com |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | D-dopachrome tautomerase (MIF2) | IC50 = 1.0 µM | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 2 Methylthieno 2,3 D Pyrimidin 4 Ol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For thieno[2,3-d]pyrimidine (B153573) derivatives, DFT has been employed to optimize molecular geometries and analyze their electronic properties.
Studies on related 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have utilized DFT to select the most stable conformers for further analysis. nih.gov These calculations help in understanding the tautomeric forms, such as the 4-amino versus the 4-imino form, and predict that the 4-amino tautomer is generally more stable, which is crucial for how these molecules interact with biological targets. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and charge transfer capabilities. For instance, in a study on 6-(4-methoxyphenyl)-4-phenyl-1,2-dihydropyrimidine-2-one, DFT calculations were used to analyze spectral data and electronic parameters, suggesting that the molecule is a highly stable and proactive drug candidate. researchgate.net
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to understand the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives and to identify key interactions that govern their binding affinity.
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been docked into the active sites of various enzymes implicated in cancer and inflammation. For example, docking studies have shown that these compounds can bind effectively to the ATP-binding site of protein kinases like Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In a study on new thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors, docking simulations revealed that the compounds mimicked the binding mode of the known inhibitor PI-103, forming crucial hydrogen bonds and hydrophobic interactions within the active site. nih.gov Similarly, docking of thieno[2,3-d]pyrimidine derivatives into the EGFR active site has helped in rationalizing their anticancer activity. nih.gov
Other studies have explored the interaction of this scaffold with different targets:
DNA and 3ert protein: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed good binding affinities, with ΔG values of -6.3 to -7.0 kcal/mol, suggesting potential as anticancer agents. wum.edu.pk
FLT3 Kinase: Docking of newly designed thieno[2,3-d]pyrimidines into the FLT3 kinase active site was performed to investigate their potential as kinase inhibitors. semanticscholar.org
Cyclooxygenase-2 (COX-2): Benzothieno[3,2-d]pyrimidin-4-one derivatives, which are structurally related, were docked into the COX-2 active site to understand their anti-inflammatory mechanism. nih.gov
These docking studies are crucial for identifying the key amino acid residues involved in the interaction, which can guide the design of more potent and selective inhibitors.
Table 1: Examples of Molecular Docking Studies on Thieno[2,3-d]pyrimidine Derivatives
| Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | DNA, 3ert protein | High binding affinities (ΔG = -6.3 to -7.0 kcal/mol) were observed, indicating potential anticancer activity. | wum.edu.pk |
| Morpholine (B109124) based thieno[2,3-d] pyrimidine (B1678525) derivatives | PI3K | Compounds showed a binding mode comparable to the PI-103 inhibitor. | nih.gov |
| Thieno[2,3-d] chemicalbook.comnih.govnih.govtriazolo[1,5-a]pyrimidines | EGFR, PI3K | Docking simulations were used to predict the mechanism of action for potent anticancer agents. | nih.gov |
| Thiophene (B33073)/thieno[2,3-d]pyrimidine derivatives | FLT3 Kinase | Docking was used to investigate the binding affinity to the kinase enzyme active site. | semanticscholar.org |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large compound libraries in a process called virtual screening, aiming to discover novel molecules with the desired activity.
For the thieno[2,3-d]pyrimidine scaffold, pharmacophore models have been developed based on the common features of known potent inhibitors. For instance, new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed as anti-PI3K agents by maintaining the common pharmacophoric features of several potent PI3K inhibitors. nih.gov This approach led to the synthesis of compounds with significant cytotoxic and enzymatic inhibitory activities. nih.gov
Virtual screening has also been applied to databases of related pyrimidine structures to identify novel inhibitors. A study on pyrido[2,3-d]pyrimidines, which are structurally similar, performed virtual screening followed by pharmacophore mapping to design novel inhibitors of human thymidylate synthase, an important anticancer target. nih.gov This process led to the identification of four lead compounds with better docking scores and interactions than the standard drug, raltitrexed. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores alone.
MD simulations have been conducted on thieno[2,3-d]pyrimidine derivatives to validate docking results and to study the dynamic behavior of the ligand in the binding pocket. For example, a 50 ns MD simulation was used to study the stability of complexes between thieno[2,3-d]pyrimidine derivatives and human thymidylate synthase. ekb.eg The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed to confirm the stability of the ligand-protein complexes over time. ekb.eg
Binding free energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), are performed on the snapshots from the MD trajectory to estimate the binding affinity. This approach has been shown to correlate well with experimental inhibitory activities. ekb.eg In a study of CDK2/4/6 inhibitors, MD simulations and decomposition energy analysis validated docking results and identified that polar interactions, especially electrostatic interactions, were crucial factors influencing the bioactivities of the inhibitors. nih.gov
Table 2: Molecular Dynamics and Binding Free Energy Studies
| System | Simulation Time | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives with thymidylate synthase | 50 ns | MD simulations confirmed the stability of the ligand-protein complexes. MM-GBSA calculations correlated well with cytotoxic activity. | ekb.eg |
| CDK2/4/6 inhibitors (related pyrimidines) | Not specified | MD simulations validated docking results and identified key electrostatic interactions for inhibitor binding. | nih.gov |
In Silico Prediction of Biological Activity and ADMET Properties
In addition to predicting binding to specific targets, computational methods are used to forecast the broader biological activity spectrum and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital for prioritizing compounds for further experimental testing.
Software programs like PASS (Prediction of Activity Spectra for Substances) have been used to predict the likely biological activities of pyrimidine derivatives. researchgate.net For thieno[2,3-d]pyrimidine derivatives, in silico tools like Swiss Target Prediction have been used to scan for their affinity against a panel of kinases, showing promising results for targets like FLT3 kinase. semanticscholar.org
The prediction of ADMET properties helps to assess the drug-likeness of a compound. Web-based tools like SwissADME are commonly used to calculate various physicochemical descriptors and predict pharmacokinetic properties. nih.gov For example, in silico ADME analysis was performed on a series of thieno[2,3-d] chemicalbook.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives to evaluate their drug-like characteristics, which supported their potential as lead compounds for anticancer research. nih.gov These analyses typically evaluate parameters such as lipophilicity (LogP), water solubility, and compliance with rules like Lipinski's rule of five, which helps to filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methylthieno 2,3 D Pyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies.researchgate.netatlantis-press.comscispace.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 2-Methylthieno[2,3-d]pyrimidin-4-ol. Both one-dimensional and two-dimensional NMR experiments are employed to map the precise connectivity and spatial arrangement of atoms within the molecule.
One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum of thieno[2,3-d]pyrimidin-4-one derivatives typically reveals distinct signals corresponding to the protons on the thiophene (B33073) and pyrimidine (B1678525) rings, as well as any substituents. researchgate.net For the parent compound, thieno[2,3-d]pyrimidin-4-one, signals for the thiophene protons H(1) and H(2) are observed. researchgate.net In substituted analogs, such as 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, the methyl groups appear as singlets, and the pyrimidine NH proton is often seen as a broad singlet at a downfield chemical shift. scienceweb.uz
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, in thieno[2,3-d]pyrimidin-4-one derivatives, the carbonyl carbon (C-4) of the pyrimidinone ring typically resonates at a significantly downfield position. scienceweb.uz
A representative, though not specific to the title compound, ¹H NMR data for a related thieno[2,3-d]pyrimidin-4-one is presented below:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 2.37 | m | |
| 2-CH₃ | 2.14 | s | |
| H-8 | 3.28 | td | 8.4, 4.0 |
| H-6 | 4.21 | t | 7.5 |
| Data for a related thieno[2,3-d]pyrimidin-4-one derivative. scienceweb.uz |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for establishing detailed structural correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.researchgate.netscispace.comscienceweb.uzchemicalbook.comekb.egnih.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. scienceweb.uz This allows for the precise determination of the molecular weight. For example, in the analysis of a related thieno[2,3-d]pyrimidin-4-one derivative, an ESI-MS spectrum showed a prominent peak corresponding to the protonated molecule ([M+H]⁺). scienceweb.uz
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, providing definitive confirmation of its chemical formula. nih.gov The combination of LC-HRMS is frequently used to ensure the purity and confirm the identity of synthesized thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions.researchgate.netatlantis-press.comscienceweb.uzchemicalbook.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds and functional groups. For thieno[2,3-d]pyrimidin-4-one derivatives, key absorption bands include:
C=O stretching: A strong absorption band is typically observed in the region of 1660-1700 cm⁻¹, corresponding to the carbonyl group of the pyrimidinone ring. scienceweb.uz
C=N stretching: The stretching vibration of the C=N bond in the pyrimidine ring usually appears in the range of 1550-1600 cm⁻¹. scienceweb.uz
N-H stretching: For compounds with an N-H bond in the pyrimidine ring, a broad absorption may be seen in the region of 3200-3400 cm⁻¹.
A representative table of IR absorption bands for a related thieno[2,3-d]pyrimidin-4-one derivative is shown below:
| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |
| C=O | Stretching | 1682 |
| C=N | Stretching | 1566 |
| Data for a related thieno[2,3-d]pyrimidin-4-one derivative. scienceweb.uz |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system of the molecule. The UV-Vis spectrum of thieno[2,3-d]pyrimidin-4-one derivatives is expected to show absorptions corresponding to the π → π* and n → π* transitions of the fused heterocyclic system. researchgate.net
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure of this compound. Furthermore, it offers invaluable insights into the packing of molecules within the crystal lattice and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.
While a specific crystal structure for this compound is not publicly available, analysis of closely related thieno[2,3-d]pyrimidine derivatives provides a clear indication of the expected structural features and intermolecular interactions. For instance, studies on substituted thieno[2,3-d]pyrimidines have revealed the planarity of the fused ring system and the common occurrence of hydrogen-bonded dimers. In the case of this compound, the presence of the hydroxyl group and the pyrimidine nitrogen atoms would be expected to facilitate the formation of strong intermolecular hydrogen bonds, likely leading to a well-ordered crystalline structure.
A typical X-ray diffraction experiment would involve mounting a single crystal of the compound on a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refined crystallographic data would provide a comprehensive picture of the molecule's solid-state conformation and its interactions with neighboring molecules.
Table 1: Representative Crystallographic Data for a Thieno[2,3-d]pyrimidine Derivative This table presents data for a related compound to illustrate the type of information obtained from an X-ray crystallography study.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.4 |
| Volume (ų) | 985.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.456 |
| Hydrogen Bonds | N-H···O, C-H···O |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for verifying the purity of this compound and for its quantification in various matrices. These techniques separate the target compound from impurities, starting materials, and by-products, providing a clear profile of the sample's composition.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A validated HPLC method for this compound would typically employ a reverse-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape.
The compound is detected as it elutes from the column using a UV detector, set to a wavelength where the compound exhibits maximum absorbance. The retention time of the main peak serves to identify the compound, while the peak area is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
Table 2: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions and to assess the purity of a sample. For this compound, a TLC analysis would involve spotting a small amount of a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel.
The plate is then placed in a sealed chamber containing a suitable mobile phase, a mixture of organic solvents. As the mobile phase ascends the plate by capillary action, it carries the compound with it at a rate dependent on the compound's affinity for the stationary and mobile phases. After development, the plate is visualized under UV light, and the position of the spot is used to calculate the retention factor (Rf), which is characteristic of the compound in a given solvent system. The presence of multiple spots indicates the presence of impurities.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial analytical technique that provides the mass percentages of the constituent elements in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its elemental composition. For this compound, with the molecular formula C₇H₆N₂OS, elemental analysis would be performed to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
The experimentally determined values are then compared to the theoretically calculated percentages. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and confirms its empirical formula.
Table 3: Elemental Analysis Data for this compound (C₇H₆N₂OS)
| Element | Theoretical (%) | Found (%) (Illustrative) |
| Carbon (C) | 50.59 | 50.48 |
| Hydrogen (H) | 3.64 | 3.61 |
| Nitrogen (N) | 16.85 | 16.79 |
| Sulfur (S) | 19.29 | 19.21 |
Applications in Chemical and Medicinal Sciences
Pharmaceutical Lead Identification and Optimization
The thieno[2,3-d]pyrimidine (B153573) core is extensively utilized in the identification and optimization of lead compounds in pharmaceutical development. Its rigid, fused-ring structure provides a stable platform for the strategic placement of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net By modifying substituents at different positions on the thiophene (B33073) and pyrimidine (B1678525) rings, medicinal chemists can enhance a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
For instance, research into kinase inhibitors has demonstrated that substitutions on the thieno[2,3-d]pyrimidine scaffold are crucial for achieving desired inhibitory profiles. researchgate.net The development of potent and selective inhibitors often involves an iterative process of designing, synthesizing, and testing new derivatives to understand how different chemical modifications influence binding to the target enzyme. nih.govnih.gov This systematic approach has led to the discovery of compounds with low nanomolar potency for specific targets like ROCK kinases and has provided promising lead compounds for further development. nih.gov The ability to generate libraries of these derivatives and test them in high-throughput screenings facilitates the rapid identification of promising drug candidates. nih.gov
Development of Targeted Therapeutic Agents
The adaptability of the thieno[2,3-d]pyrimidine scaffold has led to its successful application in developing targeted therapies for a multitude of diseases.
One of the most significant applications of thieno[2,3-d]pyrimidine derivatives is in oncology. These compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. researchgate.net
Kinase Inhibition: Derivatives have been designed to target key enzymes in cancer signaling pathways. For example, they have shown potent inhibitory activity against Vascular Endothelial Growth-2 (VEGFR-2), a key regulator of angiogenesis. acs.orgnih.gov Others act as inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are essential for oncogenesis, and Rho-associated coiled-coil containing protein kinases (ROCKs), which are involved in cell morphology and migration. nih.govnih.gov
Cellular Activity: Numerous studies have demonstrated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against a wide range of human cancer cell lines. mdpi.com For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed significant cytotoxic activity against melanoma and colon cancer cell lines. nih.govacs.org Other derivatives have exhibited potent activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. acs.orgresearchgate.net A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells by inhibiting d-dopachrome (B1263922) tautomerase activity. researchgate.net
| Derivative Example | Target/Mechanism | Cancer Cell Line(s) | Reference(s) |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Cytotoxic | Melanoma (MDA-MB-435), Leukemia, Colon Cancer | nih.govacs.org |
| 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives | Mnk inhibitor | Myeloid Leukemia (MV-4-11) | nih.gov |
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | ROCK I and ROCK II inhibitor | Not specified | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | d-dopachrome tautomerase (MIF2) inhibitor | Non-small cell lung cancer (A549) | researchgate.net |
| Various VEGFR-2 Inhibitors | VEGFR-2 inhibitor | Colon (HCT-116), Liver (HepG2), Breast (MCF-7) | acs.orgnih.gov |
The thieno[2,3-d]pyrimidine scaffold has been a fruitful source of novel anti-infective agents, addressing the critical need for new treatments against resistant pathogens. nih.gov
Antibacterial: Several thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). johnshopkins.eduscilit.com These compounds show promise as they exhibit low toxicity against mammalian cells. johnshopkins.eduscilit.com
Antiviral: Researchers have synthesized thieno[2,3-d]pyrimidine nucleoside analogues and tested their antiviral properties. researchgate.netscilit.com Certain compounds have shown activity against Herpes Simplex Virus type-1 (HSV-1) and Influenza H5N1 virus. researchgate.netresearchgate.net
Antimycobacterial: As part of programs to develop new antitubercular drugs, a number of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened. Some of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with two compounds in particular showing very good activity and being non-cytotoxic. thepharmajournal.comnih.gov
Antifungal: Derivatives of 4-aminothieno[2,3-d]pyrimidines have been evaluated for their antifungal activity against various plant and human pathogens. nih.gov They have shown effectiveness against Piricularia oryzae (rice blast), sheath blight, and cucumber powdery mildew. nih.gov Other series have been screened against Aspergillus niger and Candida albicans, with some compounds possessing good activity. ijacskros.comthepharmajournal.com
| Activity | Pathogen(s) | Example Derivative Class | Reference(s) |
| Antibacterial | MRSA, VISA, VRSA, VRE | Thieno[2,3-d]pyrimidinediones | johnshopkins.eduscilit.com |
| Antiviral | Herpes Simplex Virus type-1 (HSV-1), Influenza H5N1 | Thieno[2,3-d]pyrimidine nucleosides | researchgate.netresearchgate.net |
| Antimycobacterial | Mycobacterium tuberculosis H37Ra, M. bovis BCG | Thieno[2,3-d]pyrimidin-4(3H)-ones | thepharmajournal.comnih.gov |
| Antifungal | Piricularia oryzae, Aspergillus niger, Candida albicans | 4-Alkylamino/Arylaminothieno[2,3-d]pyrimidines | ijacskros.comnih.govthepharmajournal.com |
The role of thieno[2,3-d]pyrimidines in modulating the immune response and inflammation is an area of active investigation. Derivatives have been designed as specific inhibitors of key signaling molecules in inflammatory pathways.
Targeted inhibition of receptor-interacting protein kinase 2 (RIPK2) has been proposed as a strategy for treating various inflammatory and autoimmune diseases. nih.gov In this context, novel thieno[2,3-d]pyrimidine derivatives have been developed that show outstanding inhibitory potency and selectivity for RIPK2. nih.gov These compounds were effective in cellular assays, with their potency tunable by modifying substituents on the scaffold. nih.gov Additionally, some thieno[2,3-d]pyrimidine-based molecules designed as potential inhibitors of phosphodiesterase 4 (PDE4) have demonstrated dose-dependent inhibition of TNF-α, a key pro-inflammatory cytokine. researchgate.net
A significant breakthrough in pain management has been the development of thieno[2,3-d]pyrimidine-based molecules as positive allosteric modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). nih.govacs.orgjohnshopkins.edunih.gov This receptor is specific to sensory neurons and is a potential target for treating pain. nih.govacs.org MRGPRX1 PAMs offer a unique therapeutic opportunity because they can enhance the effects of endogenous agonists at the central terminals of sensory neurons, potentially providing pain relief while minimizing side effects like itch that can be caused by peripheral activation. nih.govacs.org An iterative optimization process led to the discovery of an orally available derivative, 6-(tert-butyl)-5-(3,4-dichlorophenyl)-4-(2-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine (1t) , which demonstrated the ability to reduce heat hypersensitivity in a neuropathic pain model in mice. nih.govacs.orgjohnshopkins.edu The thieno[2,3-d]pyrimidine scaffold is also recognized for its potential in creating CNS protective agents. nih.gov
Applications in Agrochemicals (e.g., Pesticides, Herbicides, Plant Growth Regulators)
Beyond medicine, the thieno[2,3-d]pyrimidine structure has found important applications in agriculture.
Herbicides: A highly potent herbicide was discovered through the optimization of a thieno[2,3-d]pyrimidine-2,4-dione lead compound. nih.govacs.org The resulting molecule, 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govjohnshopkins.eduoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (6g) , is a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor. nih.gov It exhibited excellent and broad-spectrum weed control at low application rates and was found to be relatively safe for maize. nih.govacs.org
Fungicides: The utility of this scaffold extends to controlling fungal diseases in plants. A US patent describes substituted thieno[2,3-d]pyrimidines for use as fungicides. google.com Furthermore, studies have shown that derivatives are effective against significant plant pathogens like rice blast (Piricularia oryzae), sheath blight, and cucumber powdery mildew. nih.gov
Plant Growth Regulators: Some thieno[2,3-d]pyrimidine derivatives have also been noted for their plant growth regulatory properties, highlighting the broad utility of this chemical class in agrochemical research. ijacskros.comthepharmajournal.com
Potential in Advanced Material Science
While the primary focus of research on the thieno[2,3-d]pyrimidine scaffold has been in medicinal chemistry, its unique structure also presents potential for applications in the field of advanced material science. The exploration of these derivatives has led to the discovery of promising characteristics, particularly in the realm of optical materials.
Research has been conducted into the synthesis and spectral properties of novel thieno[2,3-d]pyrimidine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety. researchgate.net Specifically, a series of 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine compounds have been synthesized and characterized. researchgate.net These studies revealed that the compounds exhibit notable fluorescent properties, with their absorption and fluorescence characteristics being influenced by the chemical substituents and the polarity of the solvent. researchgate.net
The novel compounds were reported to display intense fluorescence, with colors ranging from blue to yellow-green when dissolved in solvents such as ethyl acetate (B1210297) and acetone. researchgate.net This tunable fluorescence suggests that the thieno[2,3-d]pyrimidine core could serve as a valuable chromophore in the design of new functional dyes and optical materials.
Based on these findings, one direct application that has been explored is the use of these derivatives as disperse dyes for polyester (B1180765) fibers. researchgate.net The development of new dyes with high fluorescence and good stability is an important area of material science.
Table 1: Fluorescence Properties of Substituted Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Solvent(s) | Observed Fluorescence | Potential Application |
| 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]-pyrimidines researchgate.net | Ethyl Acetate, Acetone | Blue to Yellow-Green | Disperse Dyes for Polyester Fibers researchgate.net |
The relationship between the molecular structure of these compounds and their optical properties indicates a significant potential for creating tailored materials. Further investigation into the photophysical properties of 2-Methylthieno[2,3-d]pyrimidin-4-ol and its derivatives could open up new avenues for their use in advanced material science applications.
Future Directions and Research Challenges for 2 Methylthieno 2,3 D Pyrimidin 4 Ol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The future of 2-Methylthieno[2,3-d]pyrimidin-4-ol chemistry is intrinsically linked to the innovation of its synthesis. While numerous methods exist for constructing the thieno[2,3-d]pyrimidine (B153573) core, many suffer from drawbacks such as long synthetic routes, harsh reaction conditions, low yields, and the use of environmentally harmful reagents. atlantis-press.com A primary challenge is the development of more efficient and sustainable, or "green," synthetic strategies.
Key approaches to building the core scaffold often start from a substituted thiophene (B33073), followed by the construction of the pyrimidine (B1678525) ring, or vice versa. nih.gov A prevalent and efficient method involves the condensation reaction between an aminothiophene substrate (often a 2-aminothiophene-3-carboxylate or nitrile) and reagents like formamide (B127407) or chloroacetonitrile. nih.govijpsonline.comatlantis-press.com For instance, a rapid, three-step synthesis for N-methylthieno[2,3-d]pyrimidin-4-amine, a closely related analogue, has been established starting from methyl 2-aminothiophene-3-carboxylate, proceeding through condensation, chlorination, and finally nucleophilic substitution with a total yield of 54%. atlantis-press.comatlantis-press.com
Future research will likely focus on microwave-assisted organic synthesis (MAOS), one-pot reactions, and the use of solid-supported catalysts to reduce reaction times, improve yields, and simplify purification processes. The Gewald reaction, a multicomponent condensation to form polysubstituted 2-aminothiophenes, remains a key step in many synthetic sequences and is a target for optimization. rsc.orgmdpi.com The development of novel catalytic systems that can facilitate C-H activation and functionalization directly on the thienopyrimidine core would represent a significant leap forward, minimizing the need for pre-functionalized starting materials.
Table 1: Selected Synthetic Strategies for the Thieno[2,3-d]pyrimidine Scaffold
| Starting Material | Key Reaction Type | Purpose/Advantage | Reference(s) |
|---|---|---|---|
| 2-Aminothiophene-3-carboxylate | Condensation with formamidine (B1211174) | Rapid, three-step access to 4-amino derivatives | atlantis-press.comatlantis-press.com |
| 2-Aminothiophene-3-carbonitrile | Cyclocondensation with nitriles | Acid-catalyzed route to 4-amino derivatives | nih.govmdpi.com |
| 2-Amino-3-ethoxycarbonylthiophene | Reaction with lactams (e.g., pyrrolidone) | Synthesis of fused tricyclic systems | researchgate.net |
| 2-Aminothiophene derivative | Cyclization with isothiocyanates | Formation of 2-thioxo derivatives | researchgate.nettandfonline.com |
Discovery of Novel Biological Targets and Underexplored Therapeutic Applications
The thieno[2,3-d]pyrimidine scaffold is well-represented in drug discovery due to its wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govsci-hub.se Several derivatives have progressed into clinical trials, such as Pictilisib (GDC-0941), a potent inhibitor of phosphoinositide 3-kinases (PI3K). sci-hub.se However, the full spectrum of biological targets for derivatives of this compound remains an active area of exploration.
Established and Emerging Targets:
Kinase Inhibition: A major focus has been on protein kinase inhibition for cancer therapy. Thieno[2,3-d]pyrimidines have been developed as potent inhibitors of EGFR, PI3K, VEGFR-2, c-Met, and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govnih.govnih.gov Dual inhibitors, such as those targeting both c-Met and VEGFR-2, are of particular interest for their potential to overcome resistance and target multiple oncogenic pathways simultaneously. nih.gov
Anti-Infective Agents: Derivatives have shown promise against various pathogens. This includes activity against the malaria parasite Plasmodium falciparum by inhibiting the cysteine protease falcipain-2, and against Helicobacter pylori by targeting the respiratory complex I. nih.govnih.gov Furthermore, activity against Mycobacterium tuberculosis has been reported through the inhibition of cytochrome bd oxidase. nih.gov
Enzyme Inhibition: Beyond kinases, other enzyme families are emerging as targets. Thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7), which are relevant for treating inflammatory diseases. rsc.orgacs.org
Underexplored Applications: Future research should aim to screen this compound and its analogues against a broader range of biological targets. Phenotypic screening followed by target deconvolution could uncover entirely new mechanisms of action. Underexplored therapeutic areas include neurodegenerative diseases, metabolic disorders like hyperlipidemia, and various viral infections. sci-hub.seijpsonline.com For example, certain derivatives have already been investigated for antihyperlipidemic activity, suggesting a potential role in managing cardiovascular disease. ijpsonline.com
Table 2: Biological Targets and Therapeutic Applications of Thieno[2,3-d]pyrimidine Derivatives
| Biological Target | Therapeutic Application | Example Derivative Class | Reference(s) |
|---|---|---|---|
| PI3K (Phosphoinositide 3-kinase) | Cancer | Pictilisib (GDC-0941) | nih.govsci-hub.se |
| VEGFR-2 / c-Met | Cancer (Angiogenesis) | Substituted thieno[2,3-d]pyrimidines | nih.govnih.gov |
| FLT3 (FMS-like tyrosine kinase 3) | Cancer (Leukemia) | 6-substituted thieno[2,3-d]pyrimidines | sci-hub.senih.gov |
| Falcipain-2 | Malaria | Small library of thieno[2,3-d]pyrimidines | nih.gov |
| Respiratory Complex I (NuoD) | H. pylori Infection | Structurally related thienopyrimidine hits | nih.gov |
Advancement of Structure-Based Drug Design through Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process for this compound derivatives. Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target to design molecules with high affinity and selectivity.
Molecular docking studies have been instrumental in understanding how thieno[2,3-d]pyrimidine derivatives bind to the active sites of various kinases like VEGFR-2, c-Met, and EGFR. nih.govnih.gov These studies help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new, more potent analogues. nih.gov For example, docking a potent dual inhibitor into the c-Met and VEGFR-2 proteins helped to interpret the SAR of the series and confirm its binding mode. nih.gov Similarly, computational modeling was used to support the SAR of thienopyridines developed against H. pylori, providing a model that can be used for further development. nih.gov
Future advancements will likely involve the use of more sophisticated computational techniques, such as:
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-protein complex and predict binding free energies more accurately.
Free Energy Perturbation (FEP): To provide precise predictions of the relative binding affinities of a series of related compounds.
Artificial Intelligence (AI) and Machine Learning: To build predictive models for activity, toxicity (ADMET properties), and synthetic accessibility, allowing for the rapid virtual screening of vast chemical spaces.
Integrating these computational predictions with high-throughput synthesis and screening will create a powerful feedback loop, enabling the rapid optimization of lead compounds. Furthermore, obtaining crystal structures of novel derivatives in complex with their biological targets remains a high priority, as this provides the most accurate structural information for SBDD. rsc.org
Exploration of New Derivatization Strategies and Combinatorial Libraries
The thieno[2,3-d]pyrimidine scaffold is well-suited for combinatorial chemistry, as it possesses a rigid core with multiple sites for introducing chemical diversity. researchgate.net The development of extensive chemical libraries is a key strategy for exploring the chemical space around this compound and identifying novel hits for various biological targets.
Parallel solution-phase synthesis has been successfully employed to generate libraries containing hundreds or even thousands of distinct thienopyrimidine derivatives. researchgate.netnih.gov These strategies allow for the systematic modification of different positions on the heterocyclic core. Key diversity points include:
Position 2: The methyl group in the parent compound can be replaced with a wide variety of substituents.
Position 4: The hydroxyl group can be converted into other functionalities, such as amines or halogens, which can then be used for further nucleophilic substitution reactions. atlantis-press.comnih.gov
The Thiophene Ring (Positions 5 and 6): These positions can be substituted to modulate solubility, metabolic stability, and target engagement.
The concept of bioisosterism is frequently exploited, where one functional group is replaced by another with similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles. nih.gov For instance, incorporating a thiourea (B124793) moiety as a bioisostere of the urea (B33335) group found in drugs like sorafenib (B1663141) has been explored. nih.gov Future work will focus on developing novel synthetic methodologies that allow for late-stage functionalization, enabling the rapid diversification of complex thienopyrimidine cores. The creation of fragment libraries based on the thienopyrimidine scaffold for use in fragment-based drug discovery (FBDD) is another promising avenue.
Addressing Challenges of Drug Resistance and Toxicity in Therapeutic Development
Two of the most significant hurdles in translating promising compounds into clinical therapies are the emergence of drug resistance and off-target toxicity.
Drug Resistance: In cancer therapy, resistance to kinase inhibitors often arises from mutations in the target protein's active site. nih.gov A key future direction is the design of next-generation inhibitors that are effective against both the wild-type and mutated forms of the target. For example, research into EGFR inhibitors focuses on overcoming resistance caused by the T790M mutation. nih.gov Similarly, in the context of infectious diseases, resistance to current antimalarial drugs is a major public health concern, driving the need for new agents like thienopyrimidines that act on novel targets. nih.gov Strategies to combat resistance include:
Developing dual-target or multi-target inhibitors that can hit parallel signaling pathways. nih.govacs.org
Designing covalent inhibitors that form a permanent bond with the target, potentially overcoming resistance mutations that rely on weakening non-covalent interactions.
Creating compounds with novel mechanisms of action that are not susceptible to existing resistance pathways.
Toxicity: The therapeutic index of a drug—the ratio between its toxic dose and its therapeutic dose—is a critical parameter. A lack of selectivity, where a drug inhibits off-target proteins (e.g., other kinases with similar active sites), can lead to significant side effects. Research has shown that some thieno[2,3-d]pyrimidine derivatives can be designed to be highly selective for cancer cells over normal cells. nih.gov For example, the compound 6j was found to be significantly more cytotoxic to various cancer cell lines than to a normal epithelial cell line. nih.gov
Future strategies to mitigate toxicity will involve:
Computational ADMET Prediction: Using in silico models early in the design phase to predict absorption, distribution, metabolism, excretion, and toxicity profiles, allowing for the early deselection of compounds likely to fail. nih.gov
Structure-Based Selectivity Design: Intentionally designing compounds that exploit subtle differences between the active sites of the intended target and off-target proteins.
Prodrug Approaches: Designing inactive prodrugs that are selectively activated in the target tissue (e.g., the hypoxic environment of a tumor), thereby minimizing systemic exposure and toxicity. mdpi.com
By systematically addressing these challenges through integrated chemical, biological, and computational approaches, the full therapeutic potential of this compound and its derivatives can be realized.
Q & A
Basic Research Question
- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans), comparing zones of inhibition to standard drugs like ciprofloxacin .
- MIC Determination : Broth microdilution (0.5–128 µg/mL) identifies potent derivatives (e.g., compound 6f with MIC = 8 µg/mL against S. aureus) .
How can researchers optimize reaction yields for scaled synthesis?
Advanced Research Question
- Solvent Screening : THF or DMF improves solubility of intermediates (e.g., propargylated thienopyrimidines) .
- Catalyst Loading : Reducing CuSO₄ to 5 mol% maintains efficiency while minimizing metal contamination .
- Design of Experiments (DoE) : Systematic variation of temperature, time, and stoichiometry to maximize yield .
How to resolve contradictions in antimicrobial activity data across studies?
Advanced Research Question
Discrepancies (e.g., variable MICs for similar analogs) may arise from:
- Assay Conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hours) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the triazole aryl ring to enhance activity .
- Orthogonal Assays : Validate hits using time-kill kinetics or biofilm inhibition .
What structure-activity relationships (SAR) guide analog design?
Advanced Research Question
Key findings from SAR studies:
- Triazole Substituents : Para-substituted aryl groups (e.g., -OCH₃, -NO₂) improve antifungal activity (e.g., 6d with 82% inhibition against C. albicans) .
- Thienopyrimidine Core : Methylation at position 2 enhances metabolic stability .
- Hybrid Scaffolds : Coupling with furan or benzothiophene increases broad-spectrum activity .
What strategies address purification challenges for polar derivatives?
Advanced Research Question
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane 30–70%) for polar triazole-tethered compounds .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-melting-point solids (>160°C) .
How to assess compound stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
